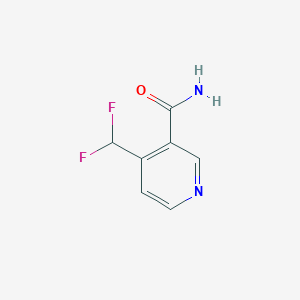
3-Pyridinecarboxamide, 4-(difluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, 4-(difluoromethyl)- is an organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a difluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 4-(difluoromethyl)- typically involves the introduction of the difluoromethyl group to the pyridinecarboxamide structure. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions .
Industrial Production Methods
Industrial production of 3-Pyridinecarboxamide, 4-(difluoromethyl)- may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-Pyridinecarboxamide, 4-(difluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarboxamines .
科学的研究の応用
3-Pyridinecarboxamide, 4-(difluoromethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
作用機序
The mechanism of action of 3-Pyridinecarboxamide, 4-(difluoromethyl)- involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Pyridinecarboxamide, 4-(difluoromethyl)- include:
- 4-Pyridinecarboxamide
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
What sets 3-Pyridinecarboxamide, 4-(difluoromethyl)- apart is the presence of the difluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .
生物活性
3-Pyridinecarboxamide, 4-(difluoromethyl)- is a compound of increasing interest in medicinal chemistry and agricultural applications due to its unique structural characteristics and biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
3-Pyridinecarboxamide, 4-(difluoromethyl)- has the following chemical structure:
- Molecular Formula: C7H6F2N2O
- CAS Number: 68890048
- Molecular Weight: 174.13 g/mol
The presence of the difluoromethyl group significantly influences the compound's reactivity and biological properties.
The biological activity of 3-Pyridinecarboxamide, 4-(difluoromethyl)- is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding: It can bind to various receptors, affecting signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to 3-Pyridinecarboxamide, particularly those containing difluoromethyl groups, exhibit significant antimicrobial properties. A study demonstrated that derivatives with such modifications showed enhanced activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Several studies have explored the anticancer potential of pyridine derivatives. For instance, research on related compounds has indicated their ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival . The difluoromethyl substitution is believed to enhance lipophilicity, allowing better cell membrane penetration and increased efficacy against tumors.
Pesticidal Activity
3-Pyridinecarboxamide derivatives have also been investigated for their use as pesticides. The difluoromethyl group contributes to their effectiveness against agricultural pests such as aphids and mites. Field trials have shown that these compounds can reduce pest populations significantly while being less toxic to beneficial insects .
Case Studies
-
Antimicrobial Efficacy Study:
- A series of experiments evaluated the antimicrobial activity of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the difluoromethylated variants had lower minimum inhibitory concentrations (MICs) compared to their non-fluorinated counterparts .
- Cancer Cell Line Testing:
- Agricultural Field Trials:
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action | Applications |
|---|---|---|---|
| 3-Pyridinecarboxamide, 4-(difluoromethyl)- | Antimicrobial, Anticancer | Enzyme inhibition, Receptor binding | Medicine, Agriculture |
| Related Pyridine Derivative A | Moderate Antimicrobial | Receptor antagonism | Agriculture |
| Related Pyridine Derivative B | High Anticancer | Apoptosis induction | Oncology |
特性
分子式 |
C7H6F2N2O |
|---|---|
分子量 |
172.13 g/mol |
IUPAC名 |
4-(difluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H6F2N2O/c8-6(9)4-1-2-11-3-5(4)7(10)12/h1-3,6H,(H2,10,12) |
InChIキー |
HXXQBEHRWMYABF-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C(F)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















